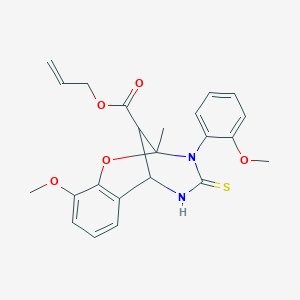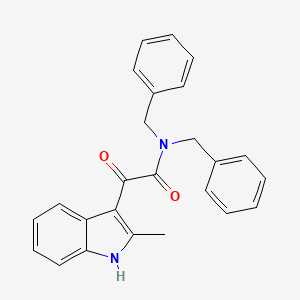
N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as DBIM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. DBIM belongs to the family of indole-based compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
Biological Evaluation and Ligand Activity
N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their potential as potent ligands. In one study, a series of indol-3-yl-oxoacetamides were synthesized, starting from a known compound and substituting the 1-pentyl-1H-indole subunit. Preliminary biological evaluations indicated that a fluorinated derivative showed promising activity as a potent and selective ligand, with significant affinity for certain receptors (Moldovan et al., 2017).
Dual Inhibitor Activity
A derivative of this compound, specifically N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a new cholinesterase and monoamine oxidase dual inhibitor. This compound, synthesized and evaluated based on QSAR predictions, showed potential in addressing conditions related to these enzymes' activities (Bautista-Aguilera et al., 2014).
Antiallergic Agents
In the search for novel antiallergic compounds, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives of this compound, were synthesized. One particular derivative demonstrated significant potency in antiallergic assays, outperforming reference compounds. This indicates the potential of these compounds in developing new treatments for allergic reactions (Menciu et al., 1999).
Anticancer Activity
A study focused on the synthesis of inden-1-one substituted (heteroaryl)acetamide derivatives, including this compound derivatives, and their evaluation for anticancer activity. The synthesized compounds were screened at the National Cancer Institute, USA, and some exhibited significant growth inhibition against various cancer cell lines, highlighting their potential in cancer therapy (Karaburun et al., 2018).
Propriétés
IUPAC Name |
N,N-dibenzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-18-23(21-14-8-9-15-22(21)26-18)24(28)25(29)27(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,26H,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOKNZXTVOBRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)


![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)
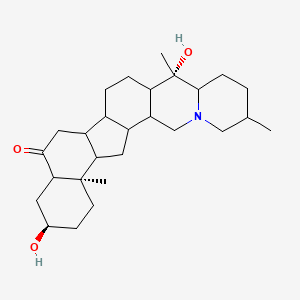

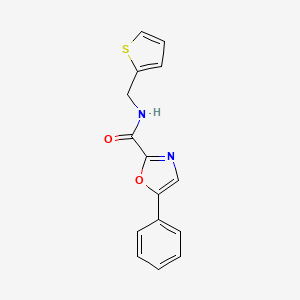
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
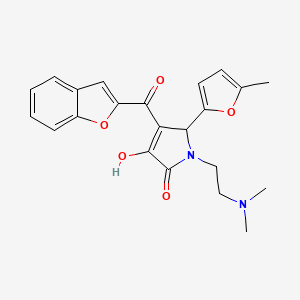
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
